Benzyltrimethylammonium tetrachloroiodate

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemistry

Benzyltrimethylammonium tetrachloroiodate is a quaternary ammonium salt that is used as a reagent in organic synthesis . It is particularly useful in the oxidation of alkenes and alcohols . The compound’s unique chemical properties make it an important ingredient in a variety of industrial processes .

Physics

Pharmaceutical Science

Benzyltrimethylammonium tetrachloroiodate is used as a reagent in the synthesis of various pharmaceutical compounds . Its unique chemical properties make it an important ingredient in the synthesis of pharmaceuticals .

Industrial Manufacturing

Benzyltrimethylammonium tetrachloroiodate is used as a reagent in various industrial manufacturing processes due to its unique chemical properties .

Analytical Chemistry

In analytical chemistry, Benzyltrimethylammonium tetrachloroiodate could potentially be used as a reagent for the detection and quantification of certain substances .

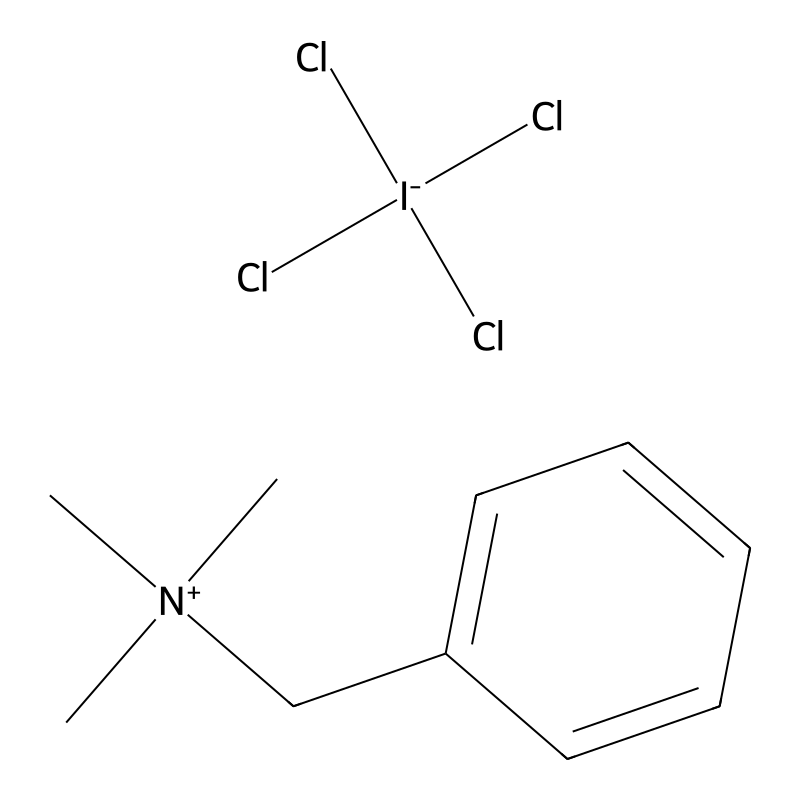

Benzyltrimethylammonium tetrachloroiodate is a quaternary ammonium salt characterized by the presence of a benzyl group attached to a trimethylammonium cation and a tetrachloroiodate anion. This compound is notable for its unique chemical properties, particularly its reactivity in halogenation and oxidation reactions. The structure can be represented as CHClI, indicating the presence of multiple chlorine atoms and iodine, which contribute to its role as a potent reagent in organic synthesis.

BTMAI acts as a chlorinating agent through a two-step process []:

- Iodine-chlorine exchange: In the presence of a Lewis acid catalyst, the I-Cl bond in the tetrachloroiodate anion breaks, and the chlorine atom transfers to the substrate (molecule being chlorinated).

- Regeneration: The BTMAI cation combines with the released chloride ion (Cl-) to reform the starting material, enabling a catalytic cycle.

- Halogenation: The compound effectively halogenates alkylaromatic compounds when reacted with them in solvents like carbon tetrachloride, often under reflux conditions .

- Oxidation: It also serves as an oxidizing agent, transforming alkenes and alcohols into their respective carbonyl compounds .

- Synthesis of Hydroximoyl Chlorides: The compound can convert aldoximes to hydroximoyl chlorides through a straightforward procedure, showcasing its versatility .

Benzyltrimethylammonium tetrachloroiodate can be synthesized through various methods, including:

- Direct Halogenation: By reacting benzyltrimethylammonium chloride with iodine and chlorine sources, the tetrachloroiodate can be formed.

- Polyhalide Formation: The compound can also be generated from benzyltrimethylammonium polyhalides under controlled conditions, allowing for the selective incorporation of chlorine and iodine .

These synthesis methods emphasize the compound's ability to function as a versatile reagent in organic chemistry.

Benzyltrimethylammonium tetrachloroiodate has several applications in organic synthesis:

- Chlorination Reagent: It is widely used for the chlorination of aromatic compounds, enabling the formation of chloro-substituted products .

- Oxidizing Agent: The compound is employed in oxidation reactions, particularly for converting alkenes and alcohols into ketones or aldehydes .

- Synthesis of Heterocycles: It plays a role in synthesizing complex heterocyclic compounds like chloroquinolines from simpler precursors .

Interaction studies involving benzyltrimethylammonium tetrachloroiodate primarily focus on its reactivity with various organic substrates. These studies reveal that the compound exhibits selective reactivity patterns depending on the functional groups present in the substrates. For example, it shows a preference for electron-rich aromatic systems during halogenation reactions.

Benzyltrimethylammonium tetrachloroiodate shares similarities with other quaternary ammonium salts and polyhalides. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzyltrimethylammonium chloride | CHCl | Less reactive than tetrachloroiodate |

| Benzyltrimethylammonium bromide | CHBr | Used for bromination; less versatile |

| Benzyltrimethylammonium iodide | CHI | Exhibits different reactivity patterns |

| Benzyltriethylammonium chloride | CHCl | Larger ethyl groups affect solubility |

Uniqueness of Benzyltrimethylammonium Tetrachloroiodate

Benzyltrimethylammonium tetrachloroiodate stands out due to its high reactivity as a chlorinating agent and oxidizing reagent. Its ability to selectively halogenate aromatic compounds while also functioning as an oxidant makes it particularly valuable in synthetic organic chemistry compared to other similar compounds.

Evolution within Quaternary Ammonium Halogenating Reagents

Quaternary ammonium halogenating reagents occupy a critical niche in synthetic chemistry due to their:

- Tunable reactivity: The tetrachloroiodate anion ($$ \text{[ICl}4\text{]}^- $$) exhibits greater electrophilicity than dichloroiodate ($$ \text{[ICl}2\text{]}^- $$), enabling broader substrate scope.

- Enhanced safety: Solid-state handling reduces risks associated with gaseous chlorine ($$ \text{Cl}2 $$) or corrosive liquids like thionyl chloride ($$ \text{SOCl}2 $$).

- Solubility control: The benzyltrimethylammonium cation imparts solubility in polar aprotic solvents (e.g., dichloromethane), facilitating homogeneous reaction conditions.

Structural Significance in Reagent Chemistry

The molecular structure ($$ \text{C}{10}\text{H}{16}\text{Cl}_4\text{IN} $$) features a tetrahedral ammonium cation paired with a hypervalent iodine anion (Figure 1). Key structural attributes include:

This architecture minimizes decomposition pathways, allowing storage at room temperature under inert atmospheres.

Contextual Positioning in Modern Synthetic Methodologies

The reagent addresses three critical challenges in contemporary synthesis:

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive